

Technical Support Center: ^{83}Kr Experiments - Magnetic Field Instability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *krypton-83*

Cat. No.: *B12057997*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address magnetic field instability during hyperpolarized ^{83}Kr experiments.

Troubleshooting Guides

This section offers step-by-step solutions to specific issues that may arise during your experiments.

Issue 1: Low or Unstable ^{83}Kr Signal Intensity

Symptoms:

- Noticeable drop in the signal-to-noise ratio (SNR) of the acquired ^{83}Kr MR signal.
- Inconsistent signal intensity across multiple acquisitions under identical experimental conditions.

Possible Causes:

- Magnetic Field Drift: The static magnetic field (B_0) has drifted from its calibrated value, causing the Larmor frequency of ^{83}Kr to shift away from the scanner's operating frequency.
- Poor B_0 Homogeneity: The magnetic field is not uniform across the sample, leading to signal dephasing and loss.

- External Magnetic Field Interference: Nearby equipment or moving metallic objects are disturbing the main magnetic field.

Troubleshooting Steps:

- Verify B0 Field Strength and Homogeneity:
 - Perform a B0 mapping sequence to visualize the field distribution across the imaging volume.
 - Compare the measured B0 value to the expected value for your scanner.
- Perform B0 Shimming:
 - Utilize the scanner's automated shimming procedures to improve field homogeneity.[\[1\]](#)[\[2\]](#)
 - For advanced applications, consider manual shimming or higher-order shimming if available.
- Check for Environmental Interferences:
 - Ensure no large metallic objects (e.g., gas cylinders, carts) have been moved near the magnet.
 - Investigate for any new or intermittently operating electronic equipment in the vicinity that could generate magnetic fields.
- Implement or Verify Shielding:
 - Confirm that the passive magnetic shielding of the MRI room is intact and has not been compromised.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
 - If available, check the status and performance of the active magnetic shielding system.[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Issue 2: Image Artifacts (Distortions, Ghosting)

Symptoms:

- Geometric distortions in the resulting ⁸³Kr MR images.
- Ghosting artifacts appearing in the phase-encoding direction.

Possible Causes:

- Time-Varying Magnetic Fields: Fluctuations in the magnetic field during the imaging sequence.
- Inadequate Shimming: Poor B₀ homogeneity leading to spatial misencoding.
- Gradient Field Imperfections: Non-linearities or eddy currents in the gradient fields, exacerbated by B₀ instability.

Troubleshooting Steps:

- Assess Field Stability Over Time:
 - Acquire a series of B₀ maps over several minutes to quantify the temporal stability of the magnetic field.
 - Identify any periodic fluctuations that may correlate with the operation of nearby equipment (e.g., elevators, chillers).
- Refine Shimming Protocol:
 - Ensure the shimming volume encompasses the entire region of interest for your ⁸³Kr experiment.
 - Use a high-resolution B₀ map for more accurate shim calculations.[\[2\]](#)
- Review Pulse Sequence Parameters:
 - For gradient-echo based sequences, a shorter echo time (TE) can mitigate dephasing artifacts caused by field inhomogeneity.[\[10\]](#)
 - Ensure that the receiver bandwidth is sufficient to minimize chemical shift artifacts, although this is less of a concern for monoatomic ⁸³Kr.

- Check Gradient Performance:
 - Run the manufacturer's gradient calibration and quality assurance protocols.
 - If available, use eddy current compensation techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of magnetic field instability in a laboratory setting?

A1: Magnetic field instability can arise from several sources:

- Internal Sources:
 - Cryogen Boil-Off: In superconducting magnets, changes in liquid helium levels can cause minor fluctuations in the magnetic field.
 - Magnet Drift: All superconducting magnets have an inherent, slow temporal drift in field strength.
- External Sources:
 - Ferromagnetic Objects: Movement of large iron-containing objects such as elevators, vehicles, and steel gas cylinders can significantly perturb the local magnetic field.^[3]
 - Electromagnetic Interference (EMI): Other equipment that generates its own magnetic fields, such as power lines, transformers, and certain types of motors, can interfere with the MRI's main field.
 - Vibrations: Mechanical vibrations can cause components of the magnet or the surrounding structure to move, leading to fluctuations in the magnetic field.

Q2: How does magnetic field strength affect ^{83}Kr relaxation and signal?

A2: The longitudinal relaxation time (T_1) of hyperpolarized ^{83}Kr is dependent on the magnetic field strength. Studies have shown that T_1 values can vary at different field strengths. For example, in a desiccated canine lung sample, the T_1 was found to be approximately 5 seconds at 1.5 T and 7 seconds at 3 T.^{[11][12]} In general, for most tissues, T_1 increases with field

strength.[13][14] It is crucial to consider this relationship when designing experiments and comparing data across different MRI systems.

Q3: What is the difference between active and passive magnetic shielding?

A3:

- **Passive Shielding:** This involves lining the walls, floor, and ceiling of the magnet room with ferromagnetic materials like steel plates.[3][5][7] These materials concentrate the magnetic field lines, effectively containing the fringe field.[4][6]
- **Active Shielding:** This method uses additional superconducting coils located outside the main magnet windings.[5][7] These coils are configured to generate a magnetic field that opposes and cancels out the fringe field of the main magnet.[5] Most modern clinical MRI scanners are equipped with active shielding.

Q4: How often should B0 shimming be performed for 83Kr experiments?

A4: B0 shimming should be performed before each experimental session at a minimum. It is also recommended to re-shim if:

- The subject or sample is repositioned.
- There is a significant temperature change in the magnet room.
- A significant amount of time has passed since the last shim, allowing for potential field drift.
- You observe artifacts or a drop in signal quality.[2]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to magnetic field stability and 83Kr properties.

Table 1: Typical Magnetic Field Drift Rates for Superconducting Magnets

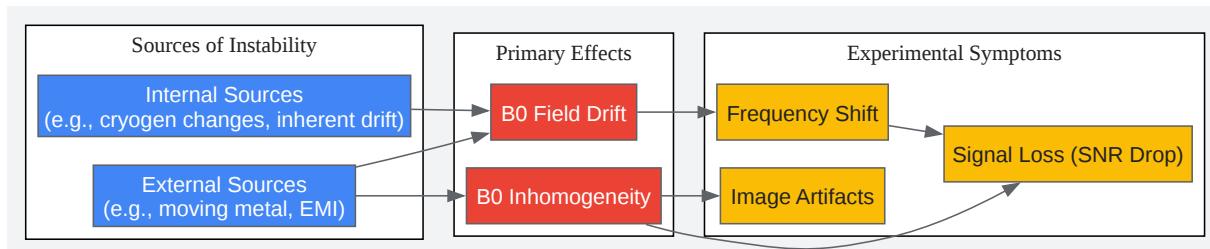
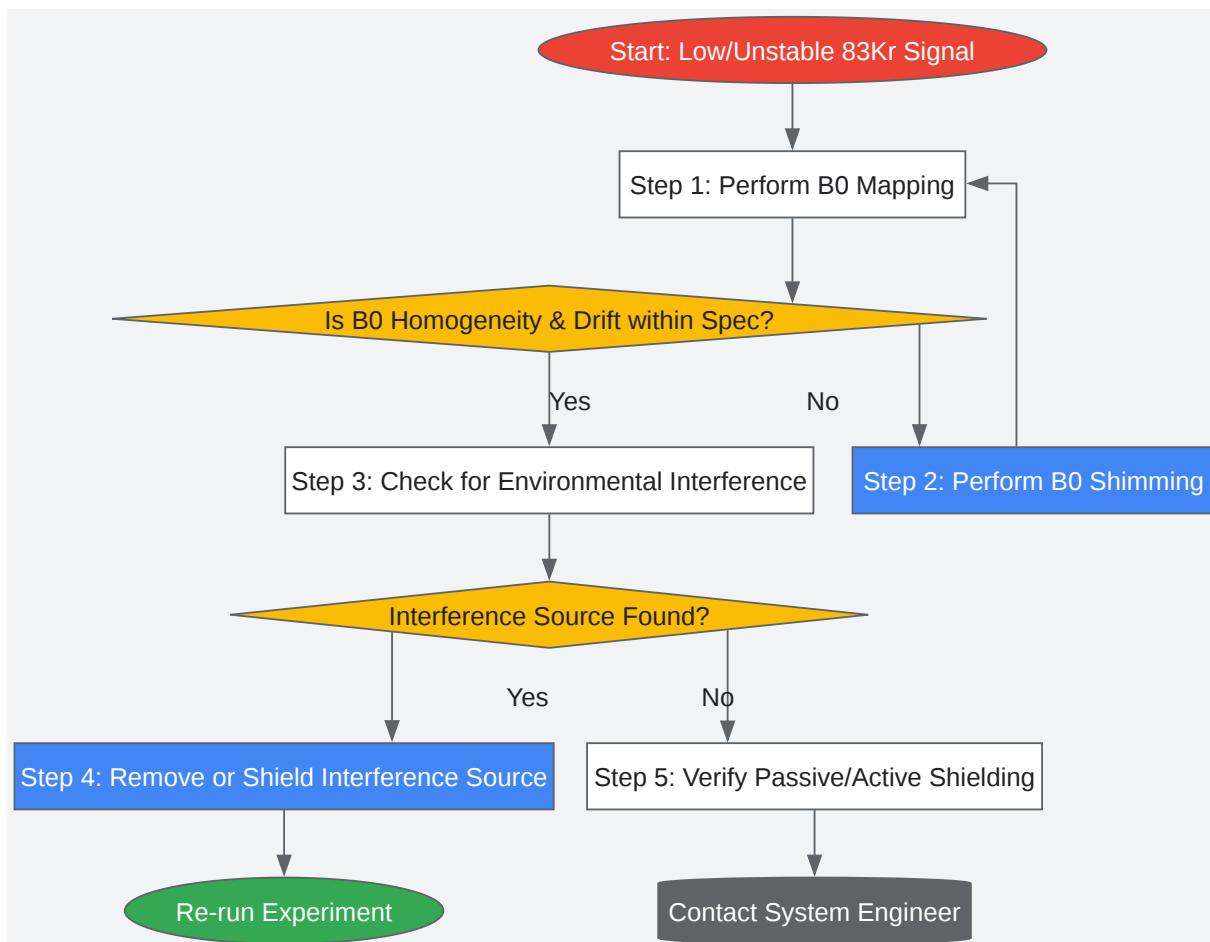
Magnet Type	Typical Drift Rate (ppm/hour)
Actively Shielded	< 0.1
Unshielded (Older Systems)	0.1 - 0.5

Table 2: ^{83}Kr Longitudinal Relaxation Time (T1) at Different Magnetic Field Strengths

Sample Type	Magnetic Field Strength (T)	Approximate T1 (s)	Reference
Desiccated Canine Lung	1.5	5	[11][12]
Desiccated Canine Lung	3.0	7	[11][12]
Canine Lung (in situ)	9.4	10.5	[11][12]
Rat Lungs (ex vivo)	9.4	0.7 - 3.7	[15]

Experimental Protocols

Protocol 1: B0 Field Mapping and Shimming



Objective: To measure and correct for inhomogeneities in the static magnetic field (B0) across the region of interest.

Methodology:

- Position the Phantom/Subject: Place a calibration phantom or the experimental subject within the magnet bore, ensuring it is centered within the desired imaging volume.
- Acquire B0 Map:
 - Select a B0 mapping pulse sequence from the scanner's protocol library. A common method is a multi-echo gradient echo (GRE) sequence.
 - Set the field-of-view (FOV) to cover the entire region of interest.

- Acquire the B0 map. The scanner software will calculate a map of field variations based on the phase evolution between echoes.[2]
- Calculate Shim Currents:
 - The scanner's shimming software will use the acquired B0 map to calculate the optimal currents to apply to the shim coils to counteract the measured inhomogeneities.
- Apply Shim Currents:
 - Apply the calculated currents to the shim coils.
- Verify Shim Quality:
 - (Optional but recommended) Acquire a second B0 map to verify that the field homogeneity has improved. The standard deviation of the frequency distribution within the region of interest should be significantly lower.
 - Proceed with the ^{83}Kr experiment.

Visualizations

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vivo B0 field shimming methods for MRI at 7 T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cibm.ch [cibm.ch]
- 3. frankshields.com [frankshields.com]
- 4. Passive magnetic shielding in MRI-Linac systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mriquestions.com [mriquestions.com]
- 6. scispace.com [scispace.com]
- 7. gavenindustries.com [gavenindustries.com]
- 8. [2307.07588] A large 'Active Magnetic Shield' for a high-precision experiment [arxiv.org]
- 9. Active magnetic radiation shielding system analysis and key technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hyperpolarized gas MRI in pulmonology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hyperpolarized krypton-83 as a contrast agent for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. mriquestions.com [mriquestions.com]
- 14. Magnetic resonance imaging: effects of magnetic field strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hyperpolarized 83Kr MRI of lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: 83Kr Experiments - Magnetic Field Instability]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12057997#addressing-magnetic-field-instability-in-83kr-experiments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com